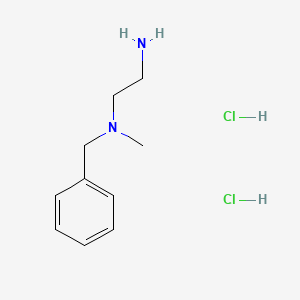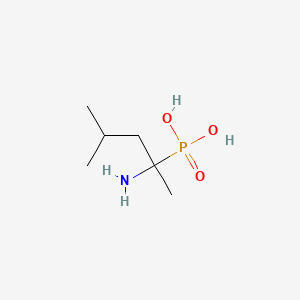![molecular formula C14H14ClCuN4S2+ B13840354 copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a copper center coordinated with a benzylsulfanyl group, a pyridinylidenehydrazinylidene moiety, and a sulfidoazanium group, along with a chloride ion. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride typically involves the coordination of copper ions with the respective ligands under controlled conditions. One common method involves the reaction of copper salts, such as copper(II) chloride, with benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium in an organic solvent like acetonitrile. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various ligands such as phosphines, amines; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper hydrides. Substitution reactions result in new copper complexes with different ligand environments .
Wissenschaftliche Forschungsanwendungen
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride involves several pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) sulfate: Another copper-based compound with antimicrobial properties but lacks the complex ligand environment of the target compound.
Copper(I) chloride: Used in similar catalytic applications but has different reactivity due to its oxidation state.
Benzylsulfanyl derivatives: Compounds with similar ligand structures but without the copper center, leading to different chemical properties
Uniqueness
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is unique due to its intricate coordination environment, which imparts specific reactivity and selectivity in chemical reactions. The combination of copper with benzylsulfanyl and pyridinylidenehydrazinylidene ligands provides a versatile platform for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C14H14ClCuN4S2+ |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride |
InChI |
InChI=1S/C14H14N4S2.ClH.Cu/c1-12(14-9-5-6-10-15-14)16-17-18(19)20-11-13-7-3-2-4-8-13;;/h2-10H,11H2,1H3;1H;/q;;+2/p-1/b16-12-,18-17?;; |
InChI-Schlüssel |
XQCBUIJTIZLQGB-WVFHXJQYSA-M |
Isomerische SMILES |
C/C(=N/N=[N+]([S-])SCC1=CC=CC=C1)/C2=CC=CC=N2.[Cl-].[Cu+2] |
Kanonische SMILES |
CC(=NN=[N+]([S-])SCC1=CC=CC=C1)C2=CC=CC=N2.[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


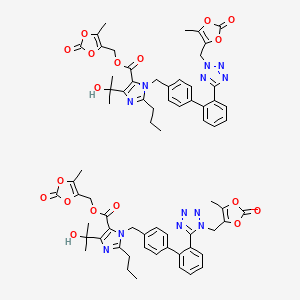

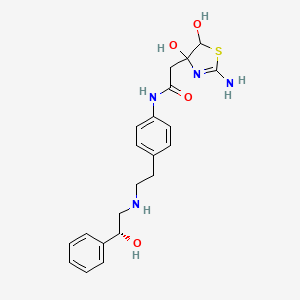
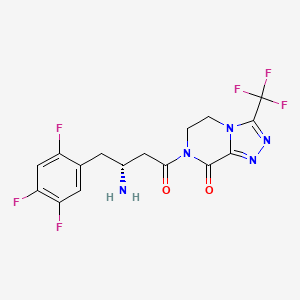
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

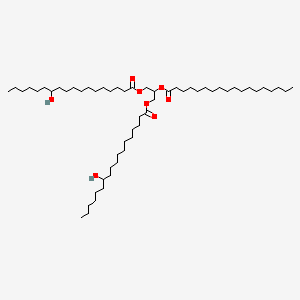
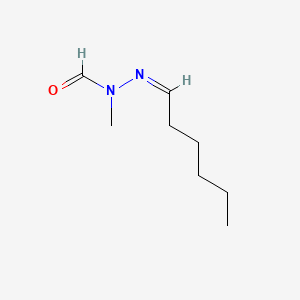
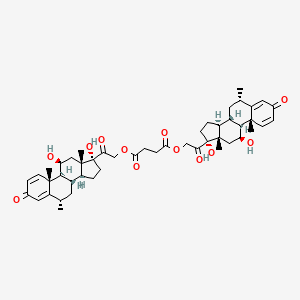
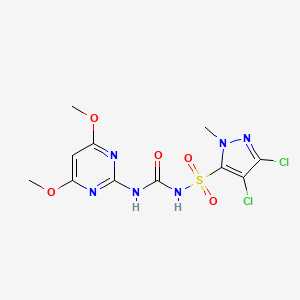
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
